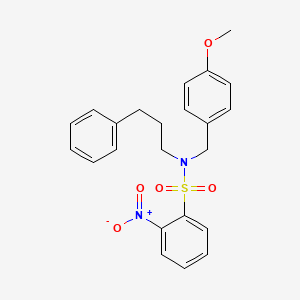
Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated quinoline is alkylated with benzyl chloride to introduce the benzoate group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and activating or blocking receptors.
DNA/RNA: Intercalating into DNA or RNA, affecting their function.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Methyl 4-quinolyl benzoate: A structurally similar compound with potential differences in biological activity.
Uniqueness
Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate is unique due to the presence of the chloro and benzoate groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C18H18ClNO2 |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
methyl 4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C18H18ClNO2/c1-22-18(21)14-6-4-13(5-7-14)12-20-10-2-3-15-11-16(19)8-9-17(15)20/h4-9,11H,2-3,10,12H2,1H3 |
InChIキー |
GFSUOEJIIDXJDN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC3=C2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



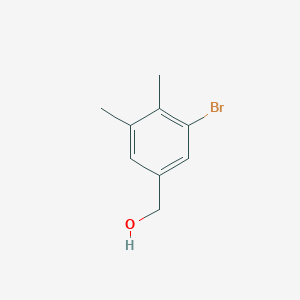
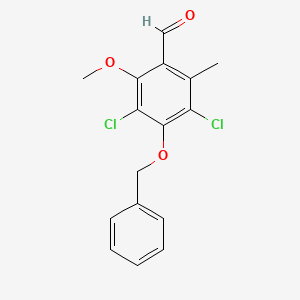
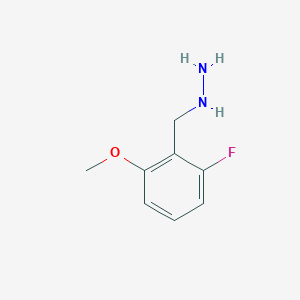

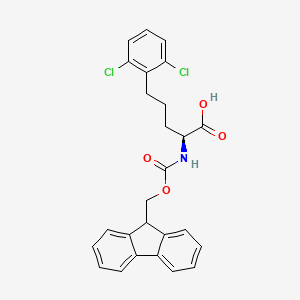


![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)


